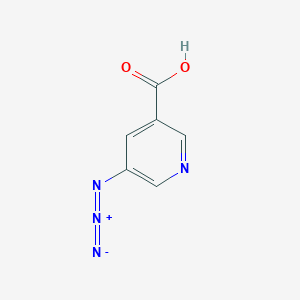

5-Azidopyridine-3-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Prodrug Design and Drug Delivery

Azidopyridine derivatives have been investigated for their potential in prodrug design, aiming to improve the pharmacokinetic properties of therapeutic agents. For instance, azido derivatives have been employed in the design of prodrugs for antiviral medications, such as 3'-Azido-2',3'-dideoxythymidine (AZT), where modifications aim to enhance drug delivery, reduce toxicity, and improve patient compliance. These strategies include the development of 5'-O-substituted prodrugs designed to improve anti-HIV activity, enhance blood-brain barrier penetration, and modify pharmacokinetic properties to increase plasma half-life and improve drug localization (Parang, Wiebe, & Knaus, 2000).

Metal Complexes and Catalysis

The coordination chemistry of pyridine and pyrazine derivatives, including azidopyridine carboxylic acids, has been extensively studied for their ability to form complexes with various metals. These complexes are of interest for their potential applications in catalysis, material science, and as models for biological systems. For example, oxidovanadium(IV) complexes with pyridine and pyrazine carboxylic acids have been synthesized and characterized, demonstrating diverse behaviors in solid-state and aqueous solutions, which could be relevant for understanding biotransformation processes in the presence of blood plasma proteins (Koleša-Dobravc et al., 2014).

Insulin-Mimetic Activities

The synthesis and characterization of metal complexes with hydroxypyridine carboxylic acids have revealed insulin-mimetic activities, highlighting the potential of these compounds in medical applications, particularly for managing diabetes. Complexes with metals such as Co, Fe, Zn, Mn, and Cu have been shown to inhibit free fatty acid release from isolated rat adipocytes, with some complexes exhibiting potent activity, suggesting their utility in exploring therapeutic avenues for diabetes treatment (Nakai et al., 2005).

Organic Synthesis and Functional Materials

In organic synthesis, azidopyridine carboxylic acids serve as precursors for the synthesis of a wide range of heterocyclic compounds. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of azidopyridine derivatives in constructing triazole-based scaffolds, which are valuable in medicinal chemistry for the development of peptidomimetics and biologically active compounds. These scaffolds are explored for their potential in overcoming challenges such as the Dimroth rearrangement, aiming at expanding the chemical toolkit available for drug discovery and development (Ferrini et al., 2015).

Propriétés

IUPAC Name |

5-azidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-5-1-4(6(11)12)2-8-3-5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKPBOMXMIAGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

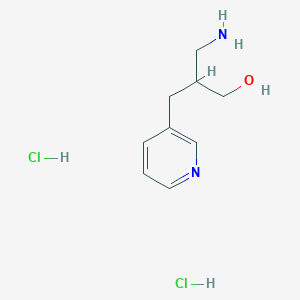

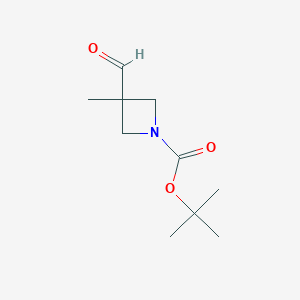

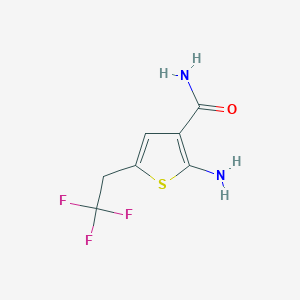

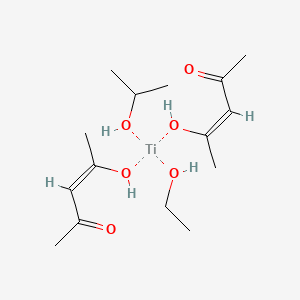

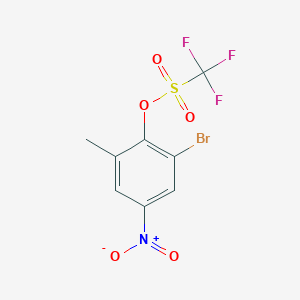

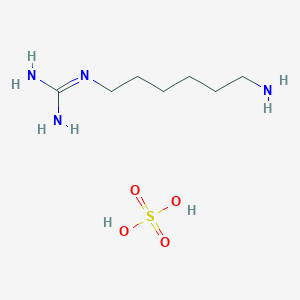

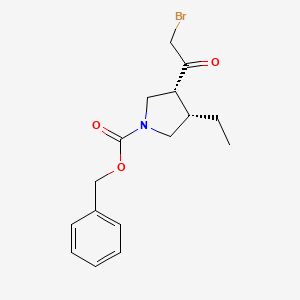

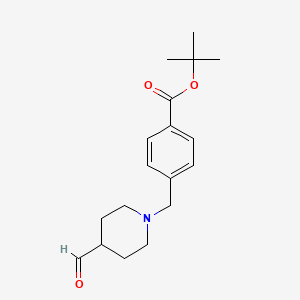

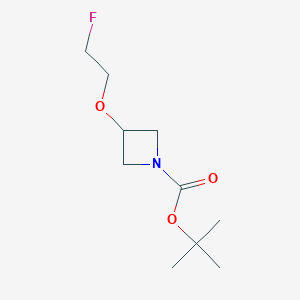

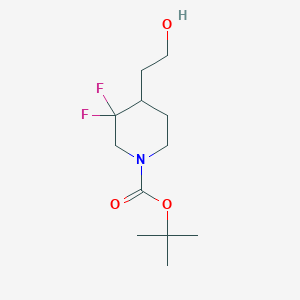

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)

![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)

![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)